molecular formula C21H17FN4O4S B2413868 4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 941897-38-7

4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2413868
CAS No.: 941897-38-7
M. Wt: 440.45
InChI Key: RVJGIPAUBZJYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN4O4S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-18(8-4-15)26(27)28)25(24-20)17-9-11-19(12-10-17)31(23,29)30/h1-12,21H,13H2,(H2,23,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJGIPAUBZJYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide represents a class of pyrazole derivatives known for their diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews recent findings on the biological activities of this specific compound, supported by data tables and case studies.

The molecular formula of the compound is C21H16FN3O2C_{21}H_{16}F_{N_3}O_2 with a molecular weight of 361.37 g/mol. Its structure features a pyrazole ring substituted with a fluorophenyl and nitrophenyl group, which contributes to its biological activity.

PropertyValue
Molecular Weight361.37 g/mol
Molecular FormulaC21H16FN3O2
LogP5.518
Polar Surface Area47.3 Ų
Hydrogen Bond Acceptors5

Antioxidant and Anti-inflammatory Properties

Recent studies indicate that pyrazole derivatives exhibit significant antioxidant and anti-inflammatory activities. Computational docking studies have shown that the compound can inhibit key inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Case Study:
A study evaluated various pyrazole derivatives, including those similar to our compound, and found that they significantly reduced inflammatory markers in vitro. The IC50 values for these compounds ranged from 60 to 70 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. Specifically, compounds with similar structures have demonstrated the ability to inhibit tumor growth by targeting specific cancer cell lines.

Research Findings:

  • In vitro tests showed that compounds containing the pyrazole nucleus inhibited cancer cell proliferation through apoptosis induction mechanisms.
  • A notable study highlighted that certain analogs exhibited cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. The compound has been tested against a range of bacteria and fungi.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.015 mg/mL

These results indicate that the compound shows promising antibacterial and antifungal activities, potentially useful in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Inflammatory Pathways: Inhibition of cyclooxygenase (COX) enzymes has been observed, which is critical in the inflammatory response.
  • Cancer Cell Proliferation: The compound may induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
  • Antimicrobial Mechanism: The presence of electron-withdrawing groups enhances its interaction with microbial enzymes, leading to increased efficacy against pathogens .

Scientific Research Applications

Antileishmanial Activity

Research indicates that derivatives of pyrazol-1-ylbenzenesulfonamide exhibit significant antileishmanial properties, particularly against Leishmania species. A study highlighted the synthesis of various 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, which demonstrated promising activity against Leishmania infantum and Leishmania amazonensis with IC50 values as low as 0.059 mM . The mechanism of action is believed to be linked to the inhibition of key enzymes in the parasite's metabolic pathways.

CompoundIC50 (mM) against L. infantumIC50 (mM) against L. amazonensis
3a0.0590.070
3b0.0650.072

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, a derivative, N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (referred to as 4b), showed significant cytotoxicity with GI50 values below 0.1 μM against MCF-7 breast cancer cells . This suggests potential as a lead compound in the development of new anticancer agents.

Cell LineGI50 (μM)
MCF-7<0.1
MDA-MB-23145.8

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The presence of the fluorophenyl and nitrophenyl groups enhances the lipophilicity and potential bioavailability of the compound, facilitating better cellular uptake and activity .

Synthesis and Characterization

The synthesis of 4-(3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors such as 4-fluoroacetophenone. The synthetic routes often include electrophilic aromatic substitution and subsequent modifications to introduce the sulfonamide group .

General Synthetic Route:

  • Preparation of Pyrazole Derivatives:
    • Reacting substituted phenyl acetones with hydrazine derivatives.
  • Formation of Sulfonamide:
    • Treating the pyrazole product with sulfonyl chlorides in the presence of a base.

Q & A

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this sulfonamide derivative?

  • Methodology : Administer the compound intravenously/orally in rodent models. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Non-compartmental analysis (WinNonlin) calculates t1/2t_{1/2}, CmaxC_{max}, and bioavailability. Tissue distribution is assessed using radiolabeled 14C^{14}C-analogs .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s thermal stability?

  • Methodology : Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert and oxidative atmospheres. Compare decomposition onset temperatures (TdT_d) with literature values. Cross-validate using High-Res TGA-MS for evolved gas analysis .

Q. Q. What statistical approaches reconcile discrepancies in IC50_{50} values across independent studies?

  • Methodology : Apply meta-analysis using standardized effect sizes (e.g., Hedge’s gg) to account for assay variability. Use Bland-Altman plots to assess inter-laboratory bias. Replicate experiments under controlled conditions (e.g., same cell line, passage number) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.